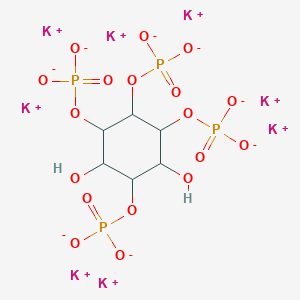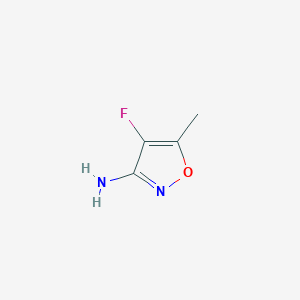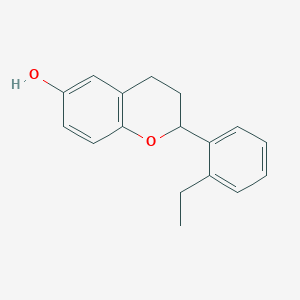
Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate is a complex inorganic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple phosphate groups attached to a cyclohexyl ring, making it a significant subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the reaction of cyclohexyl derivatives with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher efficiency and cost-effectiveness. Industrial methods may include continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexyl phosphate derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.
Aplicaciones Científicas De Investigación
Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a phosphate donor in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases where phosphate metabolism is disrupted.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring phosphate groups to target molecules and thereby modulating their activity. This mechanism is crucial in various biochemical pathways, including energy metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate: A simpler phosphate compound with fewer phosphate groups.
Tripotassium phosphate: Another phosphate compound with three phosphate groups attached to a central atom.
Uniqueness
Octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its complex structure with multiple phosphate groups attached to a cyclohexyl ring. This complexity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8K8O18P4 |
|---|---|
Peso molecular |
804.80 g/mol |
Nombre IUPAC |
octapotassium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
Clave InChI |
HDLWTQSZUMYYND-UHFFFAOYSA-F |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)



![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)








